![molecular formula C25H21FN2O5S B2663094 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902521-17-9](/img/structure/B2663094.png)
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a sulfonyl group, and a quinolinone . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The presence of the quinolinone and sulfonyl groups could potentially allow for interesting electronic and steric interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer from its structure that it might undergo a variety of reactions. For example, the amide group could potentially undergo hydrolysis, and the sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and sulfonyl groups could potentially make it soluble in polar solvents .Scientific Research Applications
Structural and Fluorescent Properties
Research on amide-containing isoquinoline derivatives, closely related to 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide, has shown that these compounds can form gels or crystalline solids when treated with various acids. These materials exhibit unique structural features and fluorescence properties, suggesting potential applications in material science and as fluorescent markers. For instance, some derivatives form host–guest complexes with enhanced fluorescence emission, useful for sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).
Neuroimaging and TSPO Imaging
Derivatives like 18F-labeled PET ligands based on similar quinolinone structures have been evaluated for their ability to image translocator protein (TSPO) in the brain, which is involved in neuroinflammation and neurodegeneration. These studies highlight the potential of such compounds in developing diagnostic tools for neurological diseases (Yui et al., 2010).
Antitumor Activity
Compounds with the quinazolinone-sulfonamide structure have demonstrated cytotoxic activity against various cancer cell lines, making them promising leads for the development of new anticancer drugs. The structural modifications in these molecules have shown to influence their anticancer activity, offering insights into the design of more effective therapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-2-33-19-12-13-22-21(14-19)25(30)23(34(31,32)20-6-4-3-5-7-20)15-28(22)16-24(29)27-18-10-8-17(26)9-11-18/h3-15H,2,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQIPGLUCSLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.